molecular formula C6H8ClNO3S B13960468 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- CAS No. 58570-41-5

2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl-

Cat. No.: B13960468
CAS No.: 58570-41-5
M. Wt: 209.65 g/mol
InChI Key: UHVPLLCZKWZXAZ-UHFFFAOYSA-N
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Description

2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-2-methyl- is unique due to its chlorocarbonyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58570-41-5

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

3-carbonochloridoyl-2-methyl-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C6H8ClNO3S/c1-6(4(9)10)8(5(7)11)2-3-12-6/h2-3H2,1H3,(H,9,10)

InChI Key

UHVPLLCZKWZXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CCS1)C(=O)Cl)C(=O)O

Origin of Product

United States

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